GNF-Pf-2633

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

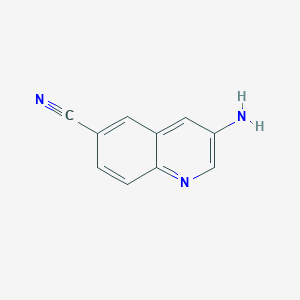

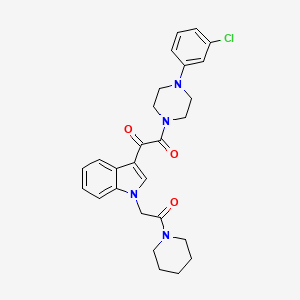

Ethyl 2-(2-(benzofuro[3,2-d]pyrimidin-4-ylthio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a useful research compound. Its molecular formula is C23H21N3O4S2 and its molecular weight is 467.56. The purity is usually 95%.

BenchChem offers high-quality ethyl 2-(2-(benzofuro[3,2-d]pyrimidin-4-ylthio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 2-(2-(benzofuro[3,2-d]pyrimidin-4-ylthio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

a. Tests immunologiques à flux latéral : Les tests immunologiques à flux latéral (LFIs) sont des tests de diagnostic rapides utilisés pour le diagnostic médical, la surveillance environnementale et le contrôle des produits de consommation. Les GNF servent d'excellents marqueurs pour les LFI en raison de leur sensibilité accrue par rapport aux nanoparticules d'or sphériques. En optimisant des paramètres tels que la taille des noyaux de nanoparticules sphériques et la concentration d'acide tétrachloroaurique pendant la croissance, les GNF peuvent améliorer considérablement les limites de détection (LOD) .

Sondes fluorescentes et sondes fluorescentes à petites molécules organiques

Bien que cela ne soit pas directement lié à GNF-Pf-2633, il convient de mentionner que les sondes fluorescentes jouent un rôle crucial dans divers domaines. Ces sondes permettent une détection et une imagerie sensibles des molécules biologiques, des processus cellulaires et des marqueurs de maladies. Les chercheurs développent et améliorent continuellement les sondes fluorescentes pour des applications en biologie, en médecine et en science des matériaux .

Propriétés de la farine de noix de gorgon (GNF)

Bien que non lié à this compound, abordons brièvement la farine de noix de gorgon (GNF). Les chercheurs ont étudié les propriétés physico-fonctionnelles, de collage et structurelles de la GNF. Le traitement thermique-humidité (HMT) et l'hydrolyse acide affectent considérablement ces propriétés. Les propriétés de la GNF sont essentielles pour les applications alimentaires et scientifiques des matériaux .

Mécanisme D'action

Target of Action

The primary target of the compound ethyl 2-(2-{8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaen-6-ylsulfanyl}propanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate, also known as GNF-Pf-2633, is the orphan apicomplexan transporter PF3D7_0312500 (pfmfr3) predicted to encode a member of the major facilitator superfamily (MFS) .

Mode of Action

The compound this compound interacts with its target, the transporter PfMFR3, and induces resistance to the compound itself as well as other compounds that have a mitochondrial mechanism of action . This suggests that this compound may interfere with the normal function of the transporter, leading to changes in the parasite’s sensitivity to certain antimalarial compounds .

Biochemical Pathways

The compound this compound affects the mitochondrial transport pathways in the malaria parasite Plasmodium falciparum . The mutations in pfmfr3 provided no protection against compounds that act in the food vacuole or the cytosol . This suggests that this compound specifically affects mitochondrial pathways.

Pharmacokinetics

It is known that resistance to this compound and other compounds with a similar mechanism of action can emerge in parasites exposed to sublethal concentrations of these compounds .

Result of Action

The action of this compound results in decreased sensitivity to the compound itself and other antimalarial compounds with a mitochondrial mechanism of action in parasites with mutations in pfmfr3 . This suggests that this compound may have a role in modulating drug resistance in malaria parasites .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors, such as the presence of other antimalarial compounds and the genetic background of the parasites . For instance, parasites from different genetic backgrounds can develop different levels of resistance to this compound .

Propriétés

IUPAC Name |

ethyl 2-[2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)propanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3O4S2/c1-3-29-23(28)17-14-8-6-10-16(14)32-21(17)26-20(27)12(2)31-22-19-18(24-11-25-22)13-7-4-5-9-15(13)30-19/h4-5,7,9,11-12H,3,6,8,10H2,1-2H3,(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOWJMKOOPZQAHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C(C)SC3=NC=NC4=C3OC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

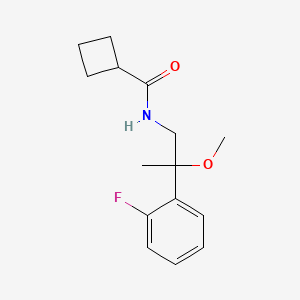

![1-{[(4-fluorophenyl)carbamoyl]methyl}-N-(3-methanesulfonamidophenyl)piperidine-4-carboxamide](/img/structure/B2590056.png)

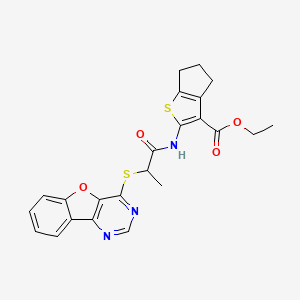

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-isonicotinoylpiperidin-4-yl)methyl)acrylamide](/img/structure/B2590060.png)

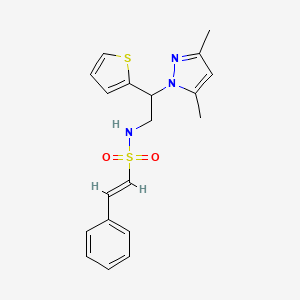

![N1-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-methoxybenzyl)oxalamide](/img/structure/B2590061.png)

![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B2590066.png)